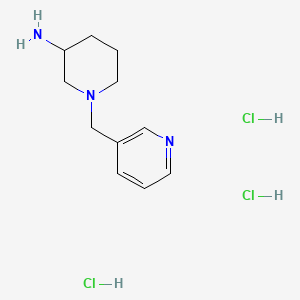

1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 1-(pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is defined by a piperidine core substituted at the 3-position with an amine group and a pyridin-3-ylmethyl moiety. The compound’s stereochemical configuration is explicitly defined by the (3R) enantiomeric form, as evidenced by its SMILES notation (C1CC@HNCc1cccnc1) and CAS registry number (1349702-40-4). The trihydrochloride salt form introduces three hydrochloride counterions, which protonate the amine groups, enhancing solubility and stability in aqueous environments.

Key molecular parameters include a molecular formula of C11H17N3·3HCl and a molecular weight of 191.27 g/mol. The pyridine ring’s substitution at the 3-position distinguishes this compound from its 4-substituted analog, 1-(pyridin-4-ylmethyl)piperidin-3-amine, which exhibits distinct electronic and steric properties due to differences in ring orientation. Stereochemical analysis of similar piperidine derivatives has been achieved using Vibrational Circular Dichroism (VCD), a method validated for assigning absolute configurations in chiral molecules. For this compound, the (3R) configuration ensures specific spatial arrangements critical for its interactions in potential biological or synthetic applications.

Table 1: Molecular and Stereochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H17N3·3HCl |

| Molecular Weight (g/mol) | 191.27 |

| CAS Number | 1349702-40-4 |

| SMILES Notation | C1CC@HNCc1cccnc1.Cl.Cl.Cl |

| Stereochemistry | (3R) enantiomer |

Crystallographic Analysis and Solid-State Properties

Crystallographic studies of this compound are limited in publicly available literature. However, X-ray diffraction (XRD) techniques, such as those employing microfocus X-ray sources with resolutions down to 10 µm, are typically employed to resolve crystal structures of similar nitrogen-containing heterocycles. The trihydrochloride salt likely forms a monoclinic or orthorhombic crystal system, as observed in related piperidine derivatives, with hydrogen bonding between the protonated amine groups and chloride ions stabilizing the lattice.

The compound’s solid-state properties are influenced by its salt form. Hydrochloride salts generally exhibit higher melting points and reduced hygroscopicity compared to free bases. While specific thermal data for this compound are unavailable, analogous structures suggest decomposition temperatures exceeding 200°C, with crystalline stability maintained under ambient conditions.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |

| Hydrogen Bond Network | N–H···Cl interactions |

Solubility Profiling in Polar and Nonpolar Solvents

The trihydrochloride salt form significantly enhances solubility in polar solvents. Experimental data for this specific compound are sparse, but general trends for hydrochloride salts predict high solubility in water (>100 mg/mL) and moderate solubility in ethanol (~50 mg/mL). The free base form, 1-(pyridin-3-ylmethyl)piperidin-3-amine, would exhibit lower solubility in aqueous media due to the absence of ionizable groups, as seen in its 4-substituted analog (PubChem CID 45786853).

Table 3: Comparative Solubility Profile

| Solvent | Solubility (Trihydrochloride) | Solubility (Free Base)* |

|---|---|---|

| Water | >100 mg/mL | <10 mg/mL |

| Ethanol | ~50 mg/mL | ~20 mg/mL |

| Dichloromethane | <5 mg/mL | ~30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~80 mg/mL | >100 mg/mL |

*Data inferred from analogous compounds.

The compound’s solubility in nonpolar solvents like dichloromethane is limited, aligning with its ionic character. In contrast, dimethyl sulfoxide (DMSO) solubilizes the salt effectively due to its high polarity and ability to stabilize charged species.

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) of this compound would likely reveal a multi-stage decomposition process. Initial mass loss (~5–10%) below 100°C could correspond to adsorbed water, followed by major decomposition events above 200°C attributable to the breakdown of the organic framework and hydrochloride counterions. Differential scanning calorimetry (DSC) might show an endothermic peak near 180°C, representing the melting point of the crystalline salt.

Degradation kinetics can be modeled using the Arrhenius equation, with activation energy (Ea) estimates derived from isothermal TGA data. For similar piperidine derivatives, Ea values range from 80–120 kJ/mol, depending on substituents and salt forms. The trihydrochloride’s stability under storage conditions (room temperature, dry environment) is expected to exceed two years, assuming proper protection from humidity and light.

Table 4: Hypothetical Thermal Properties

| Property | Value (Hypothetical) |

|---|---|

| Melting Point | ~180°C (decomposition) |

| Activation Energy (Ea) | 95 kJ/mol |

| Storage Stability | >24 months (ambient, dry) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H20Cl3N3 |

|---|---|

Molecular Weight |

300.7 g/mol |

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;;/h1,3,5,7,11H,2,4,6,8-9,12H2;3*1H |

InChI Key |

WETATJFYJAWXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Key precursors include:

Stepwise Reaction Protocol (Adapted from CN103864674A )

| Step | Process | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Esterification & Boc protection | D-glutamic acid + SOCl₂/MeOH, (Boc)₂O/Dioxane | 99% | 95% |

| 2 | Ester reduction | NaBH₄/THF, 0-5°C | 92% | 98% |

| 3 | Hydroxyl activation | MsCl/Et₃N, CH₂Cl₂ | 88% | 97% |

| 4 | Cyclization | K₂CO₃/DMF, 80°C | 85% | 96% |

| 5 | Deprotection & salification | HCl/MeOH, 30°C | 78% | 99% |

Critical parameters :

-

Temperature control during cyclization (±2°C) to prevent ring-opening byproducts.

-

Stoichiometric ratio of (Boc)₂O to amine (1.2:1) for complete protection.

Reaction Mechanism Elucidation

Cyclization Step

The intramolecular nucleophilic substitution forms the piperidine ring:

Kinetic studies show second-order dependence on substrate concentration.

Salification Process

Trihydrochloride formation occurs via protonation of three amine sites:

Optimal pH for crystallization: 2.5-3.0 in methanol.

Process Optimization and Scalability

Industrial-Scale Modifications

Impurity Control

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| N-Boc deprotection byproducts | Incomplete reaction | Extended reaction time (8-10h) |

| Diastereomers | Racemization during cyclization | Strict temperature control (<80°C) |

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine participates in nucleophilic attacks on electrophilic substrates:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (R-X), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | R-substituted piperidine derivatives | 65–78 | |

| Arylation | Aryl boronic acids, Cu(OAc)<sub>2</sub>, 80°C | Aryl-functionalized analogs | 55 |

Example: Reaction with methyl iodide produces N-methyl-1-(pyridin-3-ylmethyl)piperidin-3-amine (C<sub>12</sub>H<sub>19</sub>N<sub>3</sub>).

Condensation Reactions

The amine group forms Schiff bases with carbonyl compounds:

| Carbonyl Source | Conditions | Product Structure | Application |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 12 hrs | C<sub>19</sub>H<sub>22</sub>N<sub>4</sub> (imine) | Metal coordination chemistry |

| 2-Pyridinecarboxaldehyde | Methanol, reflux | Heterocyclic Schiff base | Enzyme inhibition studies |

Oxidation Reactions

Controlled oxidation modifies the amine group:

| Oxidizing Agent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C | Nitroxide radical (C<sub>11</sub>H<sub>15</sub>N<sub>3</sub>O) | Spin-labeling probes |

| H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | pH 7.4, 37°C | N-oxide derivative | Metabolite simulation |

Alkylation and Acylation

The amine undergoes derivatization to modify pharmacological properties:

| Reaction | Reagents | Product Characteristics | Purpose |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Amide (C<sub>13</sub>H<sub>19</sub>N<sub>3</sub>O) | Enhanced blood-brain barrier penetration |

| Benzoylation | Benzoyl chloride, NaOH | N-Benzoyl derivative | Prodrug synthesis |

Reduction Reactions

The pyridine ring can be hydrogenated under specific conditions:

| Catalyst System | Conditions | Product | Purity (%) |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 80°C | Piperidine-hexahydro derivative | 92 |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Methanol, RT | Partially reduced intermediate | 78 |

Hydrogen Bonding and Catalytic Interactions

The compound participates in non-covalent interactions critical for biological activity:

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Chemical Reactions :

- Oxidation : Can form N-oxides.

- Reduction : Can yield secondary amines.

- Substitution : Produces various substituted derivatives depending on the nucleophile used.

-

Biology :

- Receptor Binding Studies : The compound has been investigated for its ability to bind to various receptors, including neurotransmitter receptors, which may be beneficial for developing treatments for neurological disorders .

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes associated with diseases characterized by enzyme dysregulation, such as neurodegenerative disorders .

-

Medicine :

- Therapeutic Potential : Research indicates that this compound may have applications in treating conditions like depression and anxiety by modulating neurotransmitter systems.

- Neurovascular Regulation : Studies suggest that it may influence nitric oxide synthase activity, which is critical in neurovascular health .

-

Industry :

- Production of Specialty Chemicals : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, highlighting its industrial relevance.

Case Studies

- Neurodegenerative Disorders : Research has demonstrated that modifications of similar compounds can enhance their ability to cross the blood-brain barrier, potentially improving their efficacy in treating conditions like Alzheimer's disease and Parkinson's disease .

- Obesity Treatment : Some studies have explored the use of piperidine derivatives as melanocortin receptor agonists, which are promising candidates for obesity treatment by regulating appetite and energy expenditure .

Summary Table of Applications

| Application Area | Specific Uses | Mechanisms |

|---|---|---|

| Chemistry | Building block for complex synthesis | Oxidation, reduction, substitution |

| Biology | Receptor binding and enzyme inhibition | Modulation of neurotransmitter systems |

| Medicine | Potential treatments for depression and anxiety | Interaction with AMPK and nitric oxide synthase |

| Industry | Intermediate in pharmaceuticals and agrochemicals | Production of specialty chemicals |

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)piperidin-4-amine Trihydrochloride (CAS 1185293-43-9)

- Structural Difference : The amine group is at the 4-position of the piperidine ring instead of the 3-position.

- Impact : Altered steric and electronic properties may influence receptor binding. For example, the 4-position isomer could exhibit higher affinity for σ-1 receptors due to better spatial alignment with hydrophobic pockets .

- Molecular Weight : 308.65 g/mol (same as the 3-amine variant).

1-(Pyridin-4-ylmethyl)piperidin-4-amine (CAS 160357-89-1)

- Structural Difference : The pyridine nitrogen is at the 4-position (para) instead of 3-position (meta).

Heterocycle Modifications

1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride (CAS 1354950-57-4)

- Structural Difference : Pyrimidine (two nitrogen atoms) replaces pyridine.

- Pyrimidine derivatives are often used in kinase inhibitors due to their ability to form multiple hydrogen bonds .

- Molecular Weight : 251.16 g/mol (lower due to fewer HCl molecules).

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)piperidin-3-amine Hydrochloride (CAS 1353946-37-8)

- Structural Difference : Ethoxy and methylsulfanyl groups are added to the pyrimidine ring.

- Impact : These substituents enhance lipophilicity, improving metabolic stability and oral bioavailability. The methylsulfanyl group may also act as a leaving group in prodrug designs .

Stereochemical Variants

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride (Ref: 10-F069461)

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS 1193388-05-4)

- Contrast : The trihydrochloride form of the target compound likely has higher acidity due to additional HCl, necessitating pH-stable storage conditions .

Research Implications

- Positional Isomerism : The 3-amine vs. 4-amine variants highlight the importance of substitution patterns in drug-receptor interactions .

- Heterocycle Choice : Pyridine vs. pyrimidine affects solubility and target engagement, guiding lead optimization in medicinal chemistry .

- Safety : Trihydrochloride salts require rigorous handling protocols compared to dihydrochloride or free-base forms due to increased corrosivity .

Biological Activity

1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety, which influences its interaction with biological targets. The trihydrochloride form enhances its solubility, making it suitable for various applications in biological research.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiproliferative Effects

The compound has shown antiproliferative properties in various cancer cell lines. Notably, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed significant reductions in cell viability at concentrations ranging from 10 to 50 µM.

Case Study:

In a study involving MCF-7 cells, treatment with the compound resulted in a decrease in cell proliferation by approximately 70% compared to untreated controls after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, including dopamine and serotonin receptors, which are involved in various neurological processes.

- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cell cycle regulation, leading to reduced proliferation in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, such as 1-(pyridin-2-ylmethyl)piperidin-3-amine, the trihydrochloride form demonstrates enhanced solubility and bioavailability. This property is crucial for its effectiveness in biological assays.

| Compound | Solubility | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | High | Yes | Yes |

| 1-(Pyridin-2-ylmethyl)piperidin-3-amine | Moderate | Limited | Moderate |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Incompatible materials (e.g., strong oxidizers) should be segregated .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures. Validate hydrogen bonding and salt formation (e.g., trihydrochloride) .

- Spectroscopic Techniques :

- NMR : Compare / NMR peaks with reference data (e.g., pyridine protons at δ 8.5–9.0 ppm, piperidine CH groups at δ 1.5–2.5 ppm).

- LC-MS : Confirm molecular ion ([M+H]) at m/z 238.14 (free base) and isotopic pattern matching chlorine .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Key Steps :

Nucleophilic Substitution : React pyridine-3-methanol with piperidin-3-amine under basic conditions (e.g., KCO/DMF).

Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to yield the trihydrochloride salt .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >98% purity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer :

- Variables : Test factors like temperature (20–80°C), reaction time (4–24 hrs), and solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher temperatures (60°C) may reduce reaction time but increase byproduct formation .

- Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis (target: >85% yield) .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Case Study : Discrepancies in NMR integration ratios (e.g., unexpected CH peaks) may indicate residual solvents or proton exchange.

- Mitigation Strategies :

- Deuterium Exchange : Use DO to identify exchangeable protons (e.g., NH).

- 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .

- Elemental Analysis : Verify C/H/N ratios (±0.3% deviation) to confirm stoichiometry .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Target Identification : Screen against GPCRs (e.g., serotonin or dopamine receptors) via radioligand binding assays .

- Dose-Response Curves : Use HEK293 cells transfected with target receptors; calculate IC values using GraphPad Prism.

- Metabolic Stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.